molecular formula C23H18ClN3O3S2 B14240548 N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-06-4

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide

Cat. No.: B14240548
CAS No.: 365430-06-4
M. Wt: 484.0 g/mol
InChI Key: NZDCXWNNPOUNOZ-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and various functional groups such as a chlorophenyl and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methylsulfonylphenyl groups. The final step involves the formation of the pyridine ring and the acetamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

365430-06-4

Molecular Formula

C23H18ClN3O3S2

Molecular Weight

484.0 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C23H18ClN3O3S2/c1-14(28)26-20-13-17(10-11-25-20)22-21(16-4-3-5-18(24)12-16)27-23(31-22)15-6-8-19(9-7-15)32(2,29)30/h3-13H,1-2H3,(H,25,26,28)

InChI Key

NZDCXWNNPOUNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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